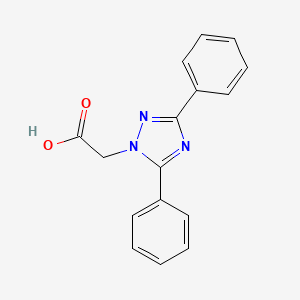

3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid

Description

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetic acid |

InChI |

InChI=1S/C16H13N3O2/c20-14(21)11-19-16(13-9-5-2-6-10-13)17-15(18-19)12-7-3-1-4-8-12/h1-10H,11H2,(H,20,21) |

InChI Key |

SNPBPUDXIKTIQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization Reaction: The synthesis of 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid typically involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid.

Substitution Reaction: Another method involves the substitution of a pre-formed triazole ring with phenyl groups using phenyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated phenyl derivatives in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Functionalized triazole derivatives with various substituents on the phenyl rings.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

- Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

- Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

- Potential therapeutic agent for the treatment of infections and inflammatory diseases.

- Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Industry:

- Utilized in the development of agrochemicals and pesticides.

- Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,5-diphenyl-1H-1,2,4-triazole-1-acetic acid, we compare it structurally and functionally with analogous triazole derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison of Triazole Derivatives

*Calculated based on structural analogs.

Key Observations:

Structural Modifications and Bioactivity :

- The phenyl groups at the 3- and 5-positions in the target compound enhance aromatic interactions in biological systems, contributing to its analgesic and antimicrobial activities . In contrast, bromine or methyl substituents (e.g., and ) reduce bioactivity, likely due to decreased solubility or steric hindrance.

- The acetic acid moiety improves water solubility and facilitates hydrogen bonding, which is critical for receptor binding .

Synthetic Accessibility :

- Microwave-assisted synthesis (used for the target compound) offers higher yields and shorter reaction times compared to traditional reflux methods required for brominated or fluorinated analogs .

Pharmacological Gaps :

- While derivatives like 1-(3-fluorophenyl)-3,5-diphenyl-1H-1,2,4-triazole () are synthesized, their biological activities remain underexplored. Similarly, borole-containing analogs () lack reported pharmacological data.

Biological Activity

3,5-Diphenyl-1H-1,2,4-triazole-1-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a triazole ring with two phenyl groups at the 3 and 5 positions and an acetic acid moiety at the 1 position. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural characteristics contribute to its biological activity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.

- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. Studies indicate that it can induce cell cycle arrest and apoptosis in specific cancer cell lines.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : It significantly inhibits the release of TNF-α in PBMC cultures stimulated by lipopolysaccharides (LPS), indicating its role in modulating immune responses .

- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression in cancer cells, leading to increased apoptosis rates .

- Metal Chelation : Its structure allows for effective metal chelation, which may contribute to its antimicrobial properties by sequestering essential metal ions required for microbial growth.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Diphenyl-4H-1,2,4-triazole | Similar triazole ring but lacks acetic acid | More studied for antifungal properties |

| 1,2,4-Triazole-1-acetic acid | Simpler structure with only one phenyl group | Known for environmental transformation properties |

| 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid | Different triazole isomer | Exhibits distinct biological activities |

This table illustrates how this compound stands out due to its dual functionality as both an antimicrobial agent and a metal chelator while maintaining stability due to its lipophilic characteristics.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

- A study evaluating derivatives of triazoles found that compounds similar to this compound exhibited low toxicity levels while effectively reducing TNF-α production by up to 60% at specific concentrations .

- In another investigation focused on antiproliferative effects against cancer cell lines, it was observed that this compound could significantly inhibit cell growth compared to standard anti-inflammatory drugs like ibuprofen .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.